Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate
Description
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate (CAS: 1363382-26-6; molecular formula: C₁₉H₁₅F₆NO₃) is a chiral carbamate derivative featuring a methyl group at the (1R)-position, a phenyl-substituted oxoethyl chain, and a benzyloxycarbonyl (Cbz) protecting group (). Its trifluoromethylphenyl substituents (3,5-bis(trifluoromethyl)phenyl) enhance electron-withdrawing properties, influencing reactivity and stability in catalytic processes ().
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(16(19)15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,20) |
InChI Key |
IBQLNUCDRMSSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+Amine→Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps required for the synthesis of the benzyl group.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrogenation: The benzyl group can be removed via catalytic hydrogenation using Pd-C.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H₂
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrogenation: Benzyl alcohol and the corresponding amine
Hydrolysis: Benzyl alcohol and the corresponding amine
Substitution: Depending on the nucleophile, various substituted carbamates
Scientific Research Applications
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug design as a prodrug that releases active amines.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate involves the formation of a stable carbamate linkage that can be selectively cleaved under specific conditions. The molecular targets include enzymes with active amine groups, where the carbamate acts as a reversible inhibitor by forming a covalent bond with the enzyme’s active site.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights structural analogs of the target compound, emphasizing substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl groups in the target compound enhance electrophilicity compared to phenyl or alkyl-substituted analogs, making it suitable for nucleophilic substitution reactions .
- Stereochemical Complexity : Compounds like (1R,2R)-diphenylethyl derivatives (Compound 10) exhibit dual stereocenters, enabling precise control in asymmetric catalysis .
- Functional Group Diversity: The presence of amino (Compound 10), aldehyde (N-Cbz-D-Phenylalaninal), or hydroxyl (61425-27-2) groups expands utility in peptide coupling, oxidation reactions, and alcohol-based syntheses .
Physicochemical and Functional Comparisons
Table 3: Physicochemical Properties
| Property | Target Compound | Compound 10 | N-Cbz-D-Phenylalaninal | 61425-27-2 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 407.32 | 346.42 | 307.34 | 221.25 |
| Polar Groups | Carbamate, CF₃ | Carbamate, NH₂ | Carbamate, CHO | Carbamate, OH |
| LogP (Predicted) | 3.8 | 3.2 | 2.5 | 1.9 |
| Aqueous Solubility | Low | Moderate | Low | High |
Functional Implications :
- Lipophilicity : The target compound’s high LogP (3.8) due to trifluoromethyl groups favors membrane permeability, whereas hydroxylated analogs (e.g., 61425-27-2) exhibit better solubility for aqueous-phase reactions .
- Reactivity : The aldehyde group in N-Cbz-D-Phenylalaninal enables Schiff base formation, contrasting with the inert trifluoromethyl groups in the target compound .
Biological Activity
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
- IUPAC Name : Benzyl (1R)-1-methyl-2-oxo-2-phenylethyl carbamate
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Research indicates that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes management. DPP-IV inhibitors can enhance insulin secretion and decrease glucagon levels, thus contributing to improved glycemic control.
Antidiabetic Effects
Studies have shown that compounds similar to Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate can effectively lower blood glucose levels in diabetic models. The mechanism involves enhancing insulin sensitivity and promoting pancreatic beta-cell function.
Anticancer Properties
Research has highlighted the anticancer potential of related carbamate derivatives. For instance, certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate may also possess similar properties.
Study 1: DPP-IV Inhibition
In a controlled study, Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate was tested for its ability to inhibit DPP-IV activity in vitro. The results showed a significant reduction in enzyme activity compared to the control group, suggesting its potential as a therapeutic agent for type 2 diabetes management.
Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed on various cancer cell lines using Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate. The compound exhibited dose-dependent cytotoxic effects, with the highest sensitivity observed in breast cancer cells (MCF7). Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
